

# Perfluorooctyl iodide chemical structure and properties

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Compound of Interest		
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An In-Depth Technical Guide to Perfluorooctyl Iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological interactions of **perfluorooctyl iodide** (PFOI). The information is intended for professionals in research, development, and drug discovery who require detailed technical data on this significant fluorinated compound.

## **Chemical Identity and Structure**

**Perfluorooctyl iodide**, also known as 1-iodoheptadecafluorooctane, is a perfluoroalkyl iodide (PFAI). Its structure consists of a linear eight-carbon chain fully saturated with fluorine atoms, terminated by an iodine atom. This structure imparts high chemical stability, thermal resistance, and both hydrophobic and oleophobic properties.[1] The carbon-iodine bond is the most reactive site in the molecule, serving as a key functional group for further chemical synthesis.[1]

Diagram 1: Chemical Structure of Perfluorooctyl Iodide

Caption: 2D representation of the **Perfluorooctyl Iodide** molecule.

### **Chemical Identifiers**

The following table summarizes the key identifiers for **perfluorooctyl iodide**.



Identifier	Value	Citation(s)
IUPAC Name	1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8, 8-heptadecafluoro-8- iodooctane	[2]
CAS Number	507-63-1	[2]
Molecular Formula	C <sub>8</sub> F <sub>17</sub> I	[2]
Synonyms	1-lodoheptadecafluorooctane, Heptadecafluoro-1-iodooctane, PFOI	[2]
InChIKey	KWXGJTSJUKTDQU- UHFFFAOYSA-N	[2]

## **Physical and Chemical Properties**

**Perfluorooctyl iodide** is a dense, thermally stable compound. It appears as a clear, light pink solid or liquid, as its melting point is near room temperature.[1]

Property	Value	Citation(s)
Molecular Weight	545.96 g/mol	[2]
Melting Point	25 °C	[1]
Boiling Point	160-161 °C	[1]
Density	2.040 g/mL	[1]
Physical State	Solid or liquid near room temperature	[1]

## **Spectroscopic Data**

Spectroscopic analysis is essential for the identification and structural elucidation of **perfluorooctyl iodide**.



## **Mass Spectrometry**

Mass spectrometry data reveals the fragmentation pattern of the molecule. The molecular ion peak is observed at m/z 546.

Property	Value	Citation(s)
Molecular Ion (M+)	546 m/z	[2]
Major Fragments (m/z)	69.0 (CF <sub>3</sub> +, base peak), 119.0 (C <sub>2</sub> F <sub>5</sub> +), 131.0 (C <sub>3</sub> F <sub>5</sub> +), 169.0 (C <sub>3</sub> F <sub>7</sub> +), 419.0 ([M-I]+)	[2]

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

While specific, assigned chemical shifts for each fluorine and carbon atom are not readily available in the surveyed literature, typical chemical shift ranges for the constituent fluoroalkyl groups are well-established.

Nucleus	Group	Typical Chemical Shift Range (ppm vs. CFCl₃)	Citation(s)
<sup>19</sup> F	-CF <sub>2</sub> I	-60 to -70	[3]
<sup>19</sup> F	-CF <sub>2</sub> - (internal)	-120 to -126	[3]
<sup>19</sup> F	-CF₃	~ -81	[3]
13 <b>C</b>	Fluoroalkanes	100 to 125 (quartets and triplets)	[3]

## Infrared (IR) Spectroscopy

The IR spectrum of **perfluorooctyl iodide** is dominated by strong absorbances corresponding to C-F bond stretching vibrations.



Functional Group	Typical Absorption Range (cm <sup>-1</sup> )	Citation(s)
C-F Stretch	1100 - 1300 (very strong)	[1]
C-I Stretch	500 - 600 (weak to medium)	[1]

# Experimental Protocols Synthesis via Telomerization

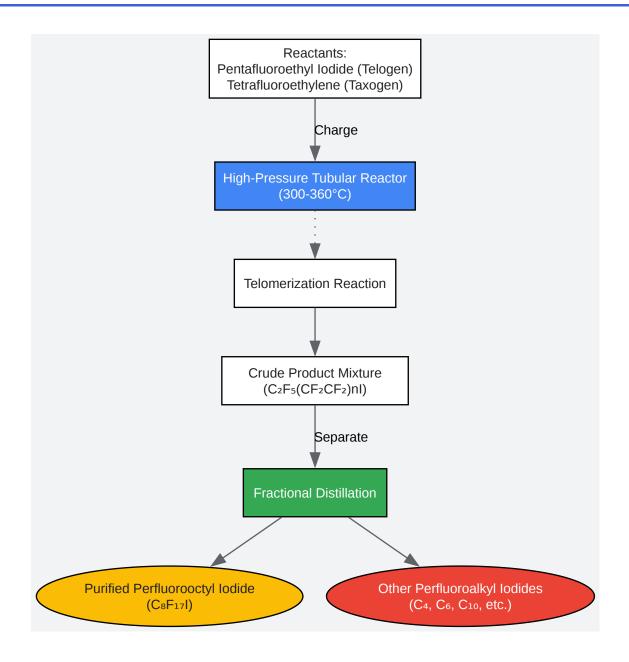
The primary industrial method for synthesizing **perfluorooctyl iodide** and other perfluoroalkyl iodides is telomerization.[4] This free-radical chain reaction combines a "telogen" (a short-chain perfluoroalkyl iodide) with a "taxogen" (tetrafluoroethylene, TFE) to produce a mixture of longer-chain homologues.[4][5]

#### Methodology:

- Reactant Charging: A high-pressure, thermally controlled tubular reactor is charged with the telogen, typically pentafluoroethyl iodide (C<sub>2</sub>F<sub>5</sub>I).[4]
- Taxogen Introduction: The taxogen, tetrafluoroethylene (CF<sub>2</sub>=CF<sub>2</sub>), is introduced into the
  reactor. In some continuous processes, the TFE is fed at multiple points along the reactor to
  control the reaction and minimize the formation of undesirable high-molecular-weight
  telomers.[4]
- Reaction Conditions: The reaction is carried out under high temperature, typically in the range of 300°C to 360°C.[4] The molar ratio of telogen to taxogen is a critical parameter used to control the average chain length of the product mixture.[4]
- Product Collection: The output from the reactor is a mixture of perfluoroalkyl iodides of varying chain lengths (e.g., C<sub>4</sub>F<sub>9</sub>I, C<sub>6</sub>F<sub>13</sub>I, C<sub>8</sub>F<sub>17</sub>I, etc.).
- Purification: The desired **perfluorooctyl iodide** (C<sub>8</sub>F<sub>17</sub>I) is separated from the crude product mixture by fractional distillation.[1]

#### Diagram 2: Experimental Workflow for PFOI Synthesis





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Caption: Industrial synthesis workflow for Perfluorooctyl Iodide.

## **Analytical Characterization**

Nuclear Magnetic Resonance (NMR):

- 19F and 13C NMR spectra are acquired on a 400 MHz or higher spectrometer.
- Samples are typically dissolved in deuterated chloroform (CDCl<sub>3</sub>).



 Trichlorofluoromethane (CFCl₃) is used as an external or internal standard for <sup>19</sup>F NMR, and tetramethylsilane (TMS) for <sup>13</sup>C NMR.

Infrared (IR) Spectroscopy:

- FTIR spectra are recorded on a suitable spectrometer.
- Samples can be analyzed neat as a thin film on a salt plate (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

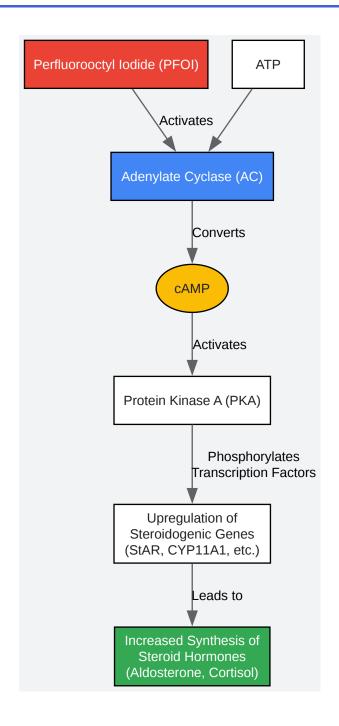
# **Biological Activity: Endocrine Disruption**

Recent research has identified **perfluorooctyl iodide** as a potential endocrine disruptor. Studies using the human adrenocortical carcinoma cell line (H295R) have shown that PFOI can stimulate the production of steroid hormones, including aldosterone and cortisol.

The proposed mechanism involves the activation of a cyclic adenosine monophosphate (cAMP) signaling pathway. PFOI appears to function as an activator of adenylate cyclase (AC), the enzyme responsible for converting ATP to cAMP. The resulting increase in intracellular cAMP levels leads to the significant upregulation of ten key genes involved in steroidogenesis, such as StAR, CYP11A1, and CYP11B2. This stimulation of the steroidogenic pathway highlights a potential biological impact of PFOI exposure.

Diagram 3: PFOI-Induced Steroidogenesis Signaling Pathway





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Caption: PFOI activates Adenylate Cyclase, boosting cAMP and steroid synthesis.

# **Applications in Research and Development**

The unique properties of **perfluorooctyl iodide** make it a valuable intermediate in several fields:



- Polymer Science: It serves as a highly effective chain-transfer agent in iodine-transfer polymerization (ITP), allowing for the controlled synthesis of fluoropolymers.[1]
- Surfactant Synthesis: PFOI is a key precursor for creating specialized fluorosurfactants used in high-performance coatings and materials.[1]
- Pharmaceutical and Agrochemical Research: The perfluorooctyl moiety can be introduced into bioactive molecules to enhance properties such as metabolic stability, lipophilicity, and bioavailability.

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